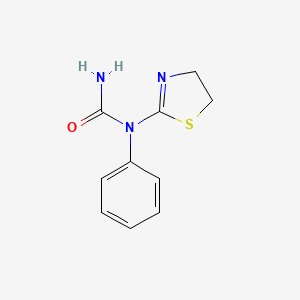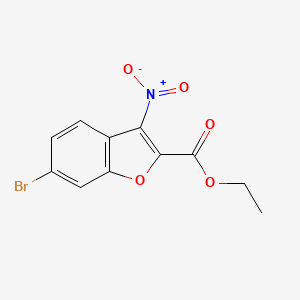![molecular formula C21H21NO4S3 B13078214 Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that features a unique combination of benzothiazole and thiochroman structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Another method involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction to form benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
化学反応の分析
Types of Reactions
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, piperidine for condensation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学的研究の応用
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
類似化合物との比較
Similar Compounds
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds share the benzothiazole moiety and have shown anti-mycobacterial activity.
Benzoxazole-appended substituted 1,2,3-triazoles: These compounds have similar structural features and exhibit antibacterial activity.
Uniqueness
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is unique due to its combination of benzothiazole and thiochroman structures, which confer distinct chemical and biological properties
特性
分子式 |
C21H21NO4S3 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC名 |
methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate |
InChI |
InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3 |
InChIキー |
BOIKXZDJPKRMSG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



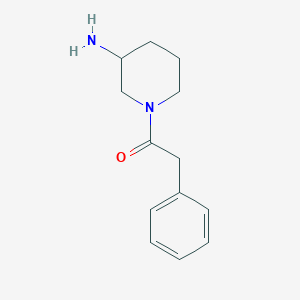
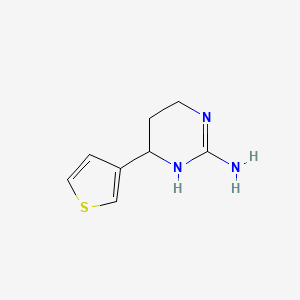
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

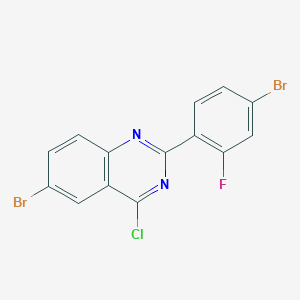
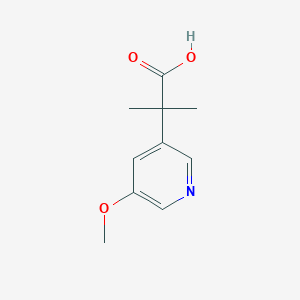
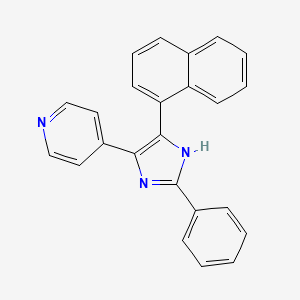
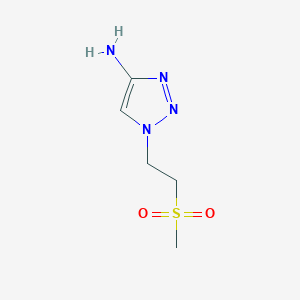
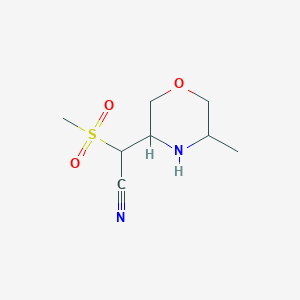
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
